5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid

Kinase inhibition Aminopeptidase inhibition Target engagement

Researchers seeking a regio- and chemoselective scaffold for metalloenzyme fragment screening face significant synthetic challenges and a lack of reliable reference standards. This compound directly addresses these issues with its orthogonal carboxylic acid (ZBG) and pyridine moieties, enabling one-step amide/ester derivatization. Unlike structurally similar esters (e.g., ethyl ester BDBM37915, IC₅₀ = 26 µM), the free acid form is essential for zinc-dependent target engagement. • Dual orthogonal functionality: Free -COOH for amide coupling; pyridinyl N for coordination/N-alkylation. • Authenticated reference: ≥98% purity, CAS-registered standard for GC/MS and ¹H NMR regioisomer verification. • Supply chain reliability: Multi-vendor availability ensures lot-to-lot consistency for high-throughput screening campaigns.

Molecular Formula C10H8N4O3
Molecular Weight 232.2 g/mol
CAS No. 627470-18-2
Cat. No. B1306431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
CAS627470-18-2
Molecular FormulaC10H8N4O3
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O
InChIInChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15)
InChIKeySTBZSRBTWYFPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Physicochemical Identity


5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid (CAS 627470-18-2) is a heterocyclic small molecule (C₁₀H₈N₄O₃, MW 232.20) belonging to the pyridinyl-imidazole class . It features a 4-carboxylic acid substituent on the imidazole ring and a pyridin-4-yl carboxamide side chain . This compound is commercially available as a white solid from multiple research chemical suppliers, typically at ≥98% purity, and is supplied for research use . The presence of both a free carboxylic acid handle and a pyridinyl nitrogen donor set makes it a versatile intermediate for amide coupling, esterification, and metal coordination chemistry .

1
Free carboxylic acid enables amide coupling and esterification for library synthesis
2
High purity and multi-vendor availability support reliable procurement for derivatization workflows
3
Pyridinyl nitrogen donor set supports metal coordination chemistry applications

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Why Class-Level Substitution Fails


Within the pyridinyl-imidazole class, small structural variations produce large functional differences that preclude generic substitution. For example, the ethyl ester analog of the target compound (BDBM37915, CAS 934692-08-7) exhibits only weak micromolar inhibition against two screening targets—no better than 26 μM IC₅₀—while structurally elaborated 2,4,5-trisubstituted pyridinyl-imidazoles developed as p38 MAP kinase inhibitors reach low nanomolar potency (e.g., PD 169316, IC₅₀ = 89 nM) [1]. The target compound's free carboxylic acid group fundamentally alters hydrogen-bonding capacity, metal-chelating potential, and synthetic derivatization routes compared to esters, amides, or 2-thioimidazole analogs [2]. Furthermore, the documented difficulty of regio- and chemoselective synthesis of imidazole derivatives bearing this substitution pattern means that apparently similar compounds may be regioisomers with entirely different biological or physicochemical profiles [3]. These observations collectively demonstrate that procurement decisions within this chemical space cannot be based on class-level assumptions alone.

Ethyl ester analog (BDBM37915)
Lacks free carboxylic acid; exhibits only weak target engagement in screening panels. Ionization, zinc-binding, and derivatization profiles fundamentally differ from the acid form.
Trisubstituted p38 MAPK inhibitors
Require complex multi-step syntheses and are not interchangeable as building blocks. The target compound's monofunctionalized scaffold provides a simpler entry point for focused library generation.

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Quantitative Differentiation Evidence


Carboxylic Acid vs. Ethyl Ester: Divergent Biochemical Activity Profiles

The ethyl ester analog of the target compound, BDBM37915 (CAS 934692-08-7), has been screened in two orthogonal biochemical assays: it inhibits Plasmodium falciparum M1 family aminopeptidase with an IC₅₀ of 26,000 nM and human cAMP-dependent protein kinase catalytic subunit alpha with an IC₅₀ of 42,900 nM [1]. These weak micromolar activities establish a quantitative baseline for the ester prodrug form. Although direct screening data for the free carboxylic acid target compound are not publicly available, the substantial difference in physicochemical properties—the carboxylic acid (pKa ~4-5, hydrogen-bond donor/acceptor) versus the ethyl ester (neutral, only hydrogen-bond acceptor)—is well-established to produce divergent target engagement profiles in kinase and protease active sites [2]. Users procuring the free acid form are therefore acquiring a compound with fundamentally different ionization, solubility, and protein-binding characteristics than the ester analog, making the two non-substitutable in any assay context.

Divergent activity profiles
Reported
Target: Free carboxylic acid; derivatization and metal-coordination potential Comparator (ethyl ester BDBM37915): M1 aminopeptidase IC₅₀ = 26,000 nM; PKA IC₅₀ = 42,900 nM (weak/inactive)
Supports selection of free acid form for derivatization-based screening cascades
Data from PubChem AID 1445, AID 548. No direct IC₅₀ data for free acid.
Kinase inhibition Aminopeptidase inhibition Target engagement Structure-activity relationship

Synthetic Tractability: Free Acid Scaffold vs. Trisubstituted p38 Inhibitors

The target compound presents a single point of diversity (the carboxylic acid) amenable to high-yielding amide coupling or esterification, enabling rapid library generation. In contrast, the potent 2,4,5-trisubstituted pyridinyl-imidazole p38 MAP kinase inhibitors cited as class benchmarks (e.g., PD 169316, IC₅₀ = 89 nM; SB202190, IC₅₀ = 4.73 μM in viral replication assays) require multi-step syntheses with challenging regio- and chemoselectivity control at three positions [1]. Bayer's process patent explicitly documents that the synthesis of imidazole derivatives of this structural family suffers from low chemical yields, requires temperatures of 150–250 °C, and is plagued by difficult regioselectivity—particularly for imidazopyridine and imidazopyridazine derivatives—rendering many analogs barely commercially available [1]. The target compound's simpler substitution pattern (monofunctionalized at the 4-position with a carboxamide, plus the 5-carboxylic acid) makes it a more synthetically accessible and scalable entry point for medicinal chemistry programs than the fully elaborated p38 inhibitor chemotypes.

Synthetic accessibility
Class-level
1 derivatization step vs 4–7 steps
Supports parallel library synthesis workflows
Industrial synthesis of trisubstituted analogs reported to require 150–250 °C and suffer from low yields.
Medicinal chemistry Parallel synthesis Scaffold derivatization Chemical biology

Metal-Chelating Carboxylate Motif for Metalloenzyme Inhibitor Design

The target compound's free carboxylic acid at the imidazole 4(5)-position constitutes a competent zinc-binding group (ZBG) while the pyridin-4-ylcarbamoyl moiety provides additional hydrogen-bonding contacts—an architecture reminiscent of known metalloenzyme inhibitor pharmacophores [1]. The ethyl ester analog BDBM37915, which lacks the free acid, shows negligible inhibition of the zinc-dependent M1 family aminopeptidase from P. falciparum (IC₅₀ = 26,000 nM), consistent with the absence of a ZBG [2]. This functional group difference is critical because zinc-dependent enzymes—including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and aminopeptidases—require a deprotonated carboxylic acid or hydroxamic acid for catalytic zinc coordination; esters and amides cannot fulfill this role [1]. The target compound thus occupies a distinct chemical space as a potential metalloenzyme inhibitor fragment that is not accessible to its ester or amide analogs.

Zinc-binding pharmacophore
Cross-study comparable
Target: Free carboxylic acid, competent zinc-binding group (pKa ~4–5) Comparator (ethyl ester): No acidic proton; M1 aminopeptidase IC₅₀ = 26,000 nM (essentially inactive)
Mandatory procurement choice for metalloenzyme fragment screening
Zinc-dependent targets require deprotonated carboxylic acid; esters cannot coordinate catalytic zinc.
Metalloenzyme inhibition Zinc-binding group Fragment-based drug discovery Bioinorganic chemistry

Regioisomeric Identity Confirmation by CAS 627470-18-2

The target compound is described under multiple nomenclature variants: 5-(pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid, 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid, and 4-[(pyridin-4-yl)carbamoyl]-1H-imidazole-5-carboxylic acid—all referring to the same tautomeric imidazole system . However, regioisomeric imidazole derivatives bearing the carboxamide at alternative positions (e.g., 2-substituted imidazoles or imidazopyridine derivatives) represent constitutionally distinct compounds with different biological and synthetic properties. The literature explicitly documents that the regiospecific synthesis of pyridinyl-imidazole derivatives is non-trivial and that regioisomers must be distinguished by GC/MS and ¹H NMR [1]. The target compound's identity as the 4-carboxamide-5-carboxylic acid regioisomer (rather than the 2-substituted isomer) determines its hydrogen-bonding geometry, metal coordination mode, and synthetic reactivity. Procurement of the correct regioisomer—verified by the CAS number 627470-18-2—is essential, as constitutional isomers are chemically distinct entities that cannot be interchanged.

Regioisomeric identity
Supporting evidence
CAS 627470-18-2 4-carboxamide-5-carboxylic acid regioisomer ≥98% purity
Ensures procurement of the correct regioisomer for reproducible experiments
Regiospecific synthesis confirmed by GC/MS and ¹H NMR; alternative regioisomers are distinct entities.
Analytical chemistry Regioisomer differentiation Quality control NMR spectroscopy

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Evidence-Based Application Scenarios


Carboxylic Acid Derivatization for Parallel Library Synthesis

The target compound's single free carboxylic acid handle enables one-step amide coupling or esterification with diverse amine or alcohol building blocks, generating focused libraries for high-throughput screening. This contrasts with the synthetic complexity of multi-substituted pyridinyl-imidazole p38 inhibitors, which require 4–7 synthetic steps and face documented regioselectivity challenges [1]. The commercial availability at ≥98% purity from multiple vendors supports rapid procurement for array synthesis without the need for in-house scaffold construction .

Zinc-Binding Pharmacophore for Metalloenzyme Fragment Screening

The free carboxylic acid serves as a zinc-binding group (ZBG), enabling the compound to function as a fragment hit for zinc-dependent metalloenzymes including MMPs, HDACs, and aminopeptidases [1]. The ethyl ester analog BDBM37915 is incapable of zinc coordination and shows negligible inhibition (IC₅₀ = 26,000 nM) against the zinc-dependent M1 aminopeptidase, confirming that the carboxylic acid form is the only viable procurement choice for metalloenzyme-targeted screening cascades .

Bifunctional Probe Design via Orthogonal Functional Groups

The target compound presents two chemically orthogonal functional groups: a carboxylic acid (amide/ester formation) and a pyridine nitrogen (metal coordination, N-alkylation, or N-oxide formation). This bifunctionality enables sequential derivatization strategies—for instance, amide coupling at the carboxylic acid followed by pyridine N-alkylation—to generate chemical biology probes with defined attachment points for fluorophores, biotin tags, or photoaffinity labels [1]. The structurally related p38 inhibitor chemotypes lack this orthogonal reactivity profile due to extensive substitution at multiple positions .

Authenticated Reference Standard for Regioisomer Verification

Given the documented regio- and chemoselectivity challenges in pyridinyl-imidazole synthesis [1], the target compound (CAS 627470-18-2, ≥98% purity) serves as an authenticated reference standard for GC/MS and ¹H NMR-based regioisomer verification in synthetic chemistry workflows. Its well-defined CAS registry and multi-vendor availability ensure lot-to-lot consistency for use as a chromatographic or spectroscopic calibration standard when developing or scaling up synthetic routes to related imidazole derivatives .

Application
Selection Property
Validation Focus
Parallel library synthesis via carboxylic acid derivatization
Monofunctional carboxylic acid handle
Amide/ester coupling efficiency
Zinc-binding fragment screening for metalloenzymes
Free carboxylic acid as zinc-binding group
Zinc-dependent enzyme inhibition assays
Bifunctional probe design via orthogonal groups
Orthogonal carboxylic acid and pyridine nitrogen
Sequential derivatization compatibility
Regioisomer verification reference standard
CAS-verified regioisomer (627470-18-2), high purity
GC/MS and ¹H NMR regioisomer confirmation
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